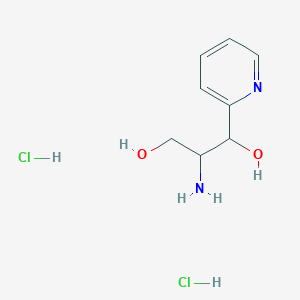

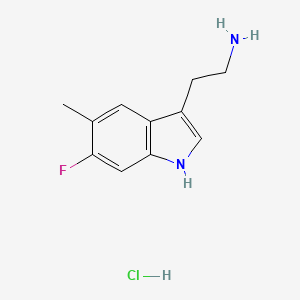

acetic acid; tert-butyl N-(1-carbamimidoylcyclobutyl)carbamate

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Deprotection of tert-Butyl Carbamates

Research by Li et al. (2006) demonstrates that aqueous phosphoric acid is effective in deprotecting tert-butyl carbamates. This process is environmentally benign and offers good selectivity, preserving the stereochemical integrity of the substrates.

Synthesis of Chelating Agents

Li, Winnard, & Bhujwalla (2009) focus on the synthesis of a precursor chelating agent for lanthanide ions, which is useful in molecular imaging. They developed an efficient and inexpensive synthesis method for this compound.

Study of Metabolic Pathways

Prakash et al. (2008) investigated the metabolism of CP-533,536, where tert-butyl carbamate plays a role. They studied the oxidative pathways and identified metabolites, enhancing our understanding of drug metabolism and pharmacokinetics (Prakash et al., 2008).

Development of Fluorescent Sensory Materials

Sun et al. (2015) developed benzothiazole-modified carbazole derivatives that include tert-butyl moiety for the detection of acid vapors, including acetic acid. This research contributes to the development of efficient chemosensors (Sun et al., 2015).

Applications in Organic Synthesis

Witzeman & Nottingham (1991) showed that tert-butyl acetoacetate can be used for the preparation of a variety of acetoacetic acid derivatives. This method is significant for the synthesis of diverse organic compounds (Witzeman & Nottingham, 1991).

Synthesis of GABA Analogue

Awada et al. (2014) established efficient routes for synthesizing enantiomers of cis-(2-aminocyclobutyl)acetic acid, using N-tert-butoxycarbonyl derivative. This research is important for the development of GABA analogues (Awada et al., 2014).

Gas-Phase Elimination Kinetics Study

Mora et al. (2007) conducted a study on the gas-phase elimination kinetics of tert-butyl esters of carbamic and related acids. Understanding these kinetics is crucial for the development of new chemical reactions (Mora et al., 2007).

Asymmetric Amination Reaction

Kisan & Sunoj (2014) explored the mechanism of asymmetric amination of diazo-acetate by tert-butyl carbamate, providing insights into cooperative catalysis in organic synthesis (Kisan & Sunoj, 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

acetic acid;tert-butyl N-(1-carbamimidoylcyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O2.C2H4O2/c1-9(2,3)15-8(14)13-10(7(11)12)5-4-6-10;1-2(3)4/h4-6H2,1-3H3,(H3,11,12)(H,13,14);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYNJEJCIQQILK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(C)(C)OC(=O)NC1(CCC1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one](/img/structure/B1383656.png)

![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383659.png)

![3-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383660.png)

![3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383661.png)

![4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1383664.png)

![1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride](/img/structure/B1383675.png)